methyl N-[(4-bromophenyl)acetyl]glycinate
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Overview
Description
methyl N-[(4-bromophenyl)acetyl]glycinate is an organic compound with the chemical formula C11H12BrNO3. It is a derivative of acetic acid and features a bromophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-bromophenyl)acetyl]glycinate typically involves the reaction of methyl phenylacetate with bromine to form methyl 2-(4-bromophenyl)acetate . This intermediate is then reacted with acetic anhydride and ammonia to yield the final product. The reaction conditions usually require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination of methyl phenylacetate followed by acetylation and amination. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
methyl N-[(4-bromophenyl)acetyl]glycinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
methyl N-[(4-bromophenyl)acetyl]glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl N-[(4-bromophenyl)acetyl]glycinate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to active sites of enzymes or receptors, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-methylphenyl)acetate
Uniqueness
methyl N-[(4-bromophenyl)acetyl]glycinate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBBHEGFSSAGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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